molecular formula C14H6N2O6 B12690157 2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran CAS No. 111257-93-3

2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran

Katalognummer: B12690157
CAS-Nummer: 111257-93-3
Molekulargewicht: 298.21 g/mol
InChI-Schlüssel: GFPYASSZYKIUBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-dinitro-1benzofuro6,5-ebenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a benzene ring fused to a furan ring. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Vorbereitungsmethoden

The synthesis of 2,8-dinitro-1benzofuro6,5-ebenzofuran involves several steps. One common method is the electrophilic nitration of benzofuran derivatives. This process typically uses a mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) at controlled temperatures to introduce nitro groups at specific positions on the benzofuran ring . Industrial production methods may involve large-scale nitration reactions using similar reagents but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

2,8-dinitro-1benzofuro6,5-ebenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH₄).

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,8-dinitro-1benzofuro6,5-ebenzofuran has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives, which are used in various chemical reactions and studies.

    Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an anti-tumor or antibacterial agent.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, such as developing new drugs for treating infections or cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes or polymers.

Wirkmechanismus

The mechanism of action of 2,8-dinitro-1benzofuro6,5-ebenzofuran involves its interaction with specific molecular targets. The nitro groups on the benzofuran ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making the compound effective against certain types of cancer cells . Additionally, the compound may inhibit specific enzymes or proteins involved in bacterial growth, contributing to its antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

2,8-dinitro-1benzofuro6,5-ebenzofuran can be compared with other benzofuran derivatives, such as:

The uniqueness of 2,8-dinitro-1benzofuro6,5-ebenzofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Eigenschaften

CAS-Nummer

111257-93-3

Molekularformel

C14H6N2O6

Molekulargewicht

298.21 g/mol

IUPAC-Name

2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran

InChI

InChI=1S/C14H6N2O6/c17-15(18)13-4-8-3-7-1-2-11-10(6-14(21-11)16(19)20)9(7)5-12(8)22-13/h1-6H

InChI-Schlüssel

GFPYASSZYKIUBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(O2)[N+](=O)[O-])C3=CC4=C(C=C31)C=C(O4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.